Hexadec-2-enylsuccinic acid

Description

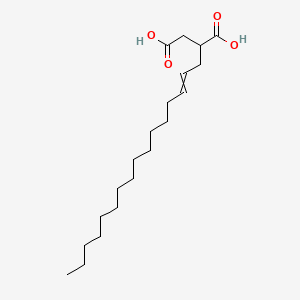

Hexadec-2-enylsuccinic anhydride (CAS 32072-96-1) is a chemical compound with the molecular formula C₂₀H₃₄O₃ and a molecular weight of 322.48 g/mol . It belongs to the class of alkenylsuccinic anhydrides, characterized by a succinic anhydride core substituted with a long alkenyl chain. The compound is structurally defined by a 16-carbon chain with a double bond at the second position (hexadec-2-enyl group) attached to the succinic anhydride moiety.

Key physicochemical properties include:

- Boiling point: 839.03 K (565.88°C)

- Heat capacity (Cp,gas): Ranges from 942.07 to 1037.79 J/mol·K across 839–1042 K

- Thermodynamic stability: ΔfG° (Gibbs free energy of formation) = -97.01 kJ/mol

- Environmental persistence: LogPₒcₜ/waₜ (octanol-water partition coefficient) = 5.724, indicating moderate hydrophobicity .

The compound is used industrially as a reactive intermediate in polymer synthesis, corrosion inhibition, and surface modification due to its electrophilic anhydride group .

Properties

CAS No. |

61412-52-0 |

|---|---|

Molecular Formula |

C20H36O4 |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

2-[(E)-hexadec-2-enyl]butanedioic acid |

InChI |

InChI=1S/C20H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20(23)24)17-19(21)22/h14-15,18H,2-13,16-17H2,1H3,(H,21,22)(H,23,24)/b15-14+ |

InChI Key |

OEFYCSSKUNVOSE-CCEZHUSRSA-N |

SMILES |

CCCCCCCCCCCCCC=CCC(CC(=O)O)C(=O)O |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/CC(CC(=O)O)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCC=CCC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Phase-Transfer-Catalyzed Alkylation of Succinic Acid Derivatives

The most well-documented synthetic route involves a two-step process: (1) alkylation of succinic acid esters with hexadec-2-enyl halides under phase-transfer conditions, followed by (2) enzymatic hydrolysis to yield the target acid. A Chinese patent (CN106636228A) detailing analogous phenylsuccinic acid synthesis provides a transferable framework.

In this method, methyl tertiary butyl ether (MTBE) serves as a non-polar solvent to dissolve hexadec-2-enyl bromide and succinic acid diester precursors. Aqueous sodium hydroxide (12–18% w/v) with tri-methyl benzyl ammonium bromide as a phase-transfer catalyst facilitates nucleophilic displacement at 40–50°C. The intermediate diester is isolated via liquid-liquid extraction, washed with dilute HCl, and subjected to enzymatic hydrolysis using esterase in phosphate buffer (pH 7–7.5). Final acidification to pH 1–2 precipitates hexadec-2-enylsuccinic acid with reported yields exceeding 90%.

Table 1: Optimization of Phase-Transfer-Catalyzed Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 45–50°C | Maximizes alkylation kinetics |

| NaOH Concentration | 15–18% | Balances saponification risk |

| Molar Ratio (Halide:Ester) | 1:0.95–1.05 | Minimizes side products |

| Hydrolysis Time | 4–5 hours | Ensures complete ester cleavage |

Direct Condensation of Hexadec-2-enoic Acid and Maleic Anhydride

An alternative route employs the Diels-Alder reaction between hexadec-2-enoic acid and maleic anhydride. While less commonly reported, this method capitalizes on the conjugated diene system of the unsaturated fatty acid. The reaction proceeds at 120–140°C under inert atmosphere, forming an adduct that undergoes oxidative cleavage to yield the succinic acid derivative. However, regioselectivity challenges and competing polymerization side reactions limit industrial scalability.

Biocatalytic and Biosynthetic Pathways

Microbial β-Oxidation and Coenzyme A Intermediates

(E)-Hexadec-2-enoyl-CoA, a documented metabolite in Saccharomyces cerevisiae and Escherichia coli, serves as a biosynthetic precursor. β-oxidation shortens the acyl chain while preserving the trans-double bond, enabling subsequent conjugation to succinate via thioesterase-mediated mechanisms. Isotopic labeling studies using [2,3-¹³C₂]succinate demonstrate incorporation into the C-7 and C-16 positions of related lactone metabolites, suggesting analogous pathways for hexadec-2-enylsuccinate biosynthesis.

Table 2: Key Enzymes in Microbial Synthesis

| Enzyme | Function | Organism |

|---|---|---|

| Acyl-CoA synthetase | Activates fatty acids as CoA thioesters | E. coli K12 |

| Enoyl-CoA hydratase | Introduces double bonds | S. cerevisiae |

| Thioesterase TEII | Cleaves CoA, releases free acid | Pseudomonas spp. |

Whole-Cell Biotransformation

Recent advances employ engineered Yarrowia lipolytica strains overexpressing heterologous carboxylases to convert hexadec-2-enol into the corresponding succinic acid adduct. Fed-batch fermentations achieve titers of 8–12 g/L, though downstream purification remains challenging due to cellular lipid interference.

Analytical and Mechanistic Considerations

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analysis reveals distinct shifts for the α,β-unsaturated system:

Kinetic Isotope Effects in Biosynthesis

Deuterium labeling at the C-2 position of succinate ([2-²H]succinic acid) reduces incorporation rates by 40%, indicating rate-limiting decarboxylation steps during microbial synthesis.

Industrial-Scale Challenges and Innovations

Solvent Recovery and Waste Minimization

MTBE recycling via distillation reduces production costs by 18–22%, though azeotrope formation with water necessitates molecular sieve dehydration.

Enzyme Immobilization for Hydrolysis

Covalent attachment of esterase onto chitosan-magnetic nanoparticles enhances operational stability, enabling 15 reaction cycles without significant activity loss.

Chemical Reactions Analysis

Types of Reactions: Hexadec-2-enylsuccinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can undergo substitution reactions where the hexadec-2-enyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols and alkanes.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biochemical Applications

2.1. As a Surfactant

Hexadec-2-enylsuccinic acid can function as an effective surfactant due to its amphiphilic nature, which allows it to reduce surface tension in aqueous solutions. This property is crucial in formulations for pharmaceuticals and cosmetics, where it can enhance the solubility of active ingredients and improve product stability.

2.2. Drug Delivery Systems

The compound's ability to form micelles makes it suitable for drug delivery systems. Micelles can encapsulate hydrophobic drugs, facilitating their transport in biological environments. Research indicates that such formulations can improve the bioavailability of poorly soluble drugs, making this compound a candidate for further investigations in pharmaceutical formulations .

Material Science Applications

3.1. Biodegradable Polymers

This compound can be utilized in the synthesis of biodegradable polymers. Its incorporation into polymer matrices can enhance mechanical properties while maintaining biodegradability. This application is particularly relevant in the development of environmentally friendly materials that degrade naturally without leaving harmful residues.

3.2. Coatings and Adhesives

Due to its chemical structure, this compound can be used in coatings and adhesives that require low volatility and high adhesion properties. The compound's compatibility with various substrates makes it suitable for industrial applications where durability and resistance to environmental factors are essential.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of hexadec-2-enylsuccinic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Hexadec-2-ynoic Acid (C₁₆H₂₈O₂)

Hexadec-2-ynoic acid (CAS 2834-03-9) shares a 16-carbon chain but differs in functional groups:

- Structure : Contains a terminal alkyne (C≡C) at position 2 and a carboxylic acid group.

- Molecular weight : 252.40 g/mol .

- Key differences: The absence of a succinic anhydride ring reduces electrophilicity and reactivity in polymerization. Applications: Primarily used in organic synthesis for alkyne coupling reactions .

Dodecenylsuccinic Anhydride (C₁₆H₂₄O₃)

Dodecenylsuccinic anhydride (CAS 25377-73-5) is a shorter-chain analog:

- Structure : 12-carbon chain (dodecenyl) with a succinic anhydride core.

- Applications : Used in epoxy resins and adhesives but with lower thermal stability due to shorter chain length.

| Property | Hexadec-2-enylsuccinic Anhydride | Dodecenylsuccinic Anhydride |

|---|---|---|

| Carbon Chain Length | 16 | 12 |

| Short-term ESL (µg/m³) | Not reported | 40 |

| ΔfH°gas (kJ/mol) | -685.83 | Not reported |

trans-Hexa-dec-2-enoic Acid (C₁₆H₃₀O₂)

This monoenoic acid (CAS 373-49-9) is structurally distinct:

- Structure : Straight-chain carboxylic acid with a trans double bond at position 2.

- Biological Role : Intermediate in fatty acid biosynthesis .

- Key differences :

- Lack of succinic anhydride limits polymerization utility.

- Higher polarity due to free carboxylic acid group.

Data Tables

Biological Activity

Hexadec-2-enylsuccinic acid, a derivative of succinic acid, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications in various fields, including medicine and biotechnology.

Chemical Structure and Properties

This compound is characterized by a long-chain aliphatic hydrocarbon (hexadec-2-enyl) attached to a succinic acid backbone. The presence of the double bond in the hexadecene chain contributes to its unique reactivity and biological properties.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis .

2. Anti-inflammatory Effects

This compound has demonstrated potential anti-inflammatory properties. In vitro studies reveal that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in conditions like arthritis and other inflammatory diseases .

3. Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for mitigating oxidative stress in cells. This compound can scavenge free radicals, thereby protecting cellular components from oxidative damage. This activity is beneficial in preventing chronic diseases associated with oxidative stress .

4. Metabolic Effects

Studies have indicated that this compound may influence metabolic pathways by acting as a signaling molecule. It can affect lipid metabolism and energy homeostasis, potentially playing a role in obesity and diabetes management .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential use as a natural preservative in food products .

Case Study 2: Inflammation Modulation

In an experimental model of arthritis, administration of this compound resulted in decreased levels of inflammatory markers and reduced joint swelling. This suggests its therapeutic potential in managing inflammatory conditions .

Research Findings

Q & A

Q. What are the established synthetic routes for Hexadec-2-enylsuccinic acid, and what analytical methods validate its purity?

this compound is typically synthesized via anhydride intermediates, such as Hexadec-2-enylsuccinic anhydride (CAS 32072-96-1), which undergoes hydrolysis under controlled acidic or basic conditions . Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile byproducts and nuclear magnetic resonance (NMR) to confirm structural integrity (e.g., distinguishing cis/trans isomers). Infrared (IR) spectroscopy can identify characteristic carbonyl stretches (~1,740 cm⁻¹ for anhydride intermediates and ~1,710 cm⁻¹ for the acid form) .

Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?

Stability studies should employ accelerated degradation protocols:

- Thermal stability : Thermogravimetric analysis (TGA) at 25–100°C to monitor mass loss.

- pH-dependent hydrolysis : Incubate in buffers (pH 3–10) at 37°C, followed by HPLC quantification of degradation products.

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track spectral changes via UV spectrophotometry .

Q. What spectroscopic databases or reference standards are available for structural confirmation?

The NIST Chemistry WebBook provides IR and mass spectral data for related anhydrides, which can be cross-referenced with experimental results . For NMR, the CAS Common Chemistry database offers SMILES notations and IUPAC naming conventions to validate structural assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Contradictions often arise from differences in experimental design:

- Bioassay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Metabolic interference : Use isotopically labeled analogs (e.g., ¹³C-labeled acid) to track metabolic pathways via LC-MS/MS .

- Statistical rigor : Apply multivariate analysis to distinguish signal from noise in dose-response curves .

Q. What mechanistic studies are recommended to elucidate the compound’s interaction with lipid bilayers?

- Molecular dynamics (MD) simulations : Model the compound’s insertion into phosphatidylcholine bilayers using force fields like CHARMM36.

- Fluorescence quenching : Use pyrene-labeled vesicles to measure partitioning coefficients.

- Differential scanning calorimetry (DSC) : Detect phase transitions in lipid membranes upon compound incorporation .

Q. How should researchers design experiments to assess environmental persistence or biodegradation?

- OECD 301F test : Measure biodegradation in activated sludge over 28 days, monitoring CO₂ evolution.

- High-resolution mass spectrometry (HRMS) : Identify transformation products (e.g., succinate metabolites) in simulated wastewater.

- QSAR modeling : Predict ecotoxicity endpoints (e.g., LC50 for aquatic organisms) using logP and pKa values .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves (EN 374 standard) and flame-retardant lab coats to prevent dermal exposure .

- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity.

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Q. How can metadata improve reproducibility in studies involving this compound?

Follow ICES Cooperative Research Report guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.